molecular formula C18H24N2O3 B5298965 2-(cinnamoylamino)ethyl cyclohexylcarbamate

2-(cinnamoylamino)ethyl cyclohexylcarbamate

Cat. No. B5298965
M. Wt: 316.4 g/mol
InChI Key: KTZWPVYBMXMKKD-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cinnamoylamino)ethyl cyclohexylcarbamate is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is also known by the name of N-(2-cyclohexyl-2-oxoethyl)-3-phenylacrylamide and has a molecular formula of C20H26N2O3.

Mechanism of Action

The mechanism of action of 2-(cinnamoylamino)ethyl cyclohexylcarbamate involves its ability to inhibit the activity of specific enzymes in the body. This inhibition leads to a decrease in the production of certain inflammatory mediators and cancer cell growth factors. Additionally, this compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(cinnamoylamino)ethyl cyclohexylcarbamate have been extensively studied in various in vitro and in vivo models. This compound has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of COX-2 enzymes. Additionally, it has also been shown to induce apoptosis in cancer cells and inhibit their growth.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(cinnamoylamino)ethyl cyclohexylcarbamate in lab experiments include its high purity and good yield, as well as its potential applications in various fields of scientific research. However, there are also some limitations to using this compound, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2-(cinnamoylamino)ethyl cyclohexylcarbamate. These include further studies on its potential as an anticancer agent and NSAID, as well as its potential applications in material science. Additionally, there is a need for further studies to determine the safety and efficacy of this compound in vivo and in clinical trials.

Synthesis Methods

The synthesis method of 2-(cinnamoylamino)ethyl cyclohexylcarbamate involves the reaction of cyclohexyl isocyanate with cinnamoyl chloride in the presence of a base. The resulting product is then treated with ethyl acrylate to obtain the final product. This synthesis method has been optimized to yield a high purity product with a good yield.

Scientific Research Applications

2-(Cinnamoylamino)ethyl cyclohexylcarbamate has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. This compound has shown promising results in inhibiting the growth of cancer cells and has been studied as a potential anticancer agent. Additionally, it has also been studied for its potential as a non-steroidal anti-inflammatory drug (NSAID) and has shown promising results in reducing inflammation.

properties

IUPAC Name

2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-17(12-11-15-7-3-1-4-8-15)19-13-14-23-18(22)20-16-9-5-2-6-10-16/h1,3-4,7-8,11-12,16H,2,5-6,9-10,13-14H2,(H,19,21)(H,20,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZWPVYBMXMKKD-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)OCCNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)OCCNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-cyclohexylcarbamate

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